![molecular formula C16H17P B12574863 Phospholane, 1,3-diphenyl- CAS No. 590374-93-9](/img/structure/B12574863.png)
Phospholane, 1,3-diphenyl-
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Overview
Description
Phospholane, 1,3-diphenyl- is a compound belonging to the class of organophosphorus compounds. It is characterized by a five-membered ring containing a phosphorus atom and two phenyl groups attached to the 1 and 3 positions of the ring. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phospholane, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield phospholane derivatives . Another method involves the use of organolithium reagents in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of phospholane, 1,3-diphenyl- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phospholane, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the phosphorus atom or the phenyl rings, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phospholane derivatives.
Scientific Research Applications
Hydroformylation Catalysis
Phospholane-based ligands have been shown to exhibit significant selectivity in hydroformylation reactions, where terminal alkenes are converted into aldehydes. Research indicates that phospholane-phosphites can selectively produce branched aldehydes, enhancing the efficiency of this reaction. For example, a study demonstrated that a specific phospholane ligand achieved a branched selectivity of 67.5% for iso-butanal at elevated temperatures, showcasing its potential in industrial applications .
Table 1: Hydroformylation Selectivity Data
Ligand Type | Product | Selectivity (%) | Temperature (°C) |
---|---|---|---|
Phospholane-phosphite | Iso-butanal | 67.5 | 75 |
Unsubstituted ligand | Iso-butanal | 74.6 | 75 |
Organocatalysis
Phosphorus-based organocatalysts derived from Phospholane, 1,3-diphenyl- have gained traction due to their ability to facilitate various organic transformations. These catalysts are characterized by their high reactivity and selectivity in reactions such as Michael additions and cyclizations . The introduction of bulky groups in phospholane derivatives can enhance catalytic activity while maintaining selectivity.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of compounds related to Phospholane, 1,3-diphenyl- against cancer cells. For instance, research involving synthesized derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), while exhibiting low toxicity towards normal cells . This dual activity makes these compounds promising candidates for further development as anticancer agents.
Table 2: Cytotoxicity of Phospholane Derivatives
Compound Type | Cell Line | Cytotoxicity (IC50 µM) | Normal Cell Toxicity |
---|---|---|---|
Phospholane derivative | MCF-7 | 15 | Low |
Control (Tamoxifen) | MCF-7 | 10 | Moderate |
Synthesis Techniques
Phospholane derivatives can be synthesized via various methods, including one-pot reactions that yield diastereoisomeric products with high efficiency . The synthesis involves using diphenyl phosphine oxide as a key starting material, which reacts under mild conditions to form the desired phospholane structure.
Characterization Methods
Characterization of Phospholane compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm molecular structure and purity. For example, 31P NMR provides insights into the electronic environment of phosphorus atoms within the phospholane ring .
Industrial Applications
A case study on the use of Phospholane-based ligands in commercial hydroformylation processes demonstrated an increase in yield and selectivity when utilizing these specialized ligands compared to traditional catalysts. This improvement not only enhances product quality but also reduces waste and costs associated with catalyst recovery.
Academic Research
Another case study focused on the development of new phosphine-phospholene ligands for asymmetric synthesis revealed that these ligands significantly improve reaction rates and selectivities in various transformations, indicating their versatility and importance in synthetic organic chemistry .
Mechanism of Action
The mechanism by which phospholane, 1,3-diphenyl- exerts its effects depends on the specific reaction or application. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . The molecular targets and pathways involved can vary widely, but typically involve interactions with electrophilic or nucleophilic sites on the substrate molecules.
Comparison with Similar Compounds
Phospholane, 1,3-diphenyl- can be compared with other similar organophosphorus compounds, such as:
Phosphine oxides: These compounds share similar reactivity patterns but differ in their oxidation states and specific applications.
Phosphinates and phosphonates: These compounds have different substituents on the phosphorus atom, leading to variations in their chemical properties and uses.
Uniqueness: Phospholane, 1,3-diphenyl- is unique due to its five-membered ring structure and the presence of two phenyl groups, which impart distinct steric and electronic properties. This uniqueness makes it a valuable compound in various chemical and industrial applications.
Biological Activity
Phospholane, 1,3-diphenyl- is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Phospholane compounds are often synthesized through various catalytic processes. A notable method involves using diphenylphosphinic acid as an efficient organocatalyst in multi-component reactions. The resulting phosphonates exhibit significant yields and purity, which are essential for biological testing. For instance, a study reported the synthesis of various phosphonates with high yields, indicating that phospholane derivatives can be effectively produced for further biological evaluation .
Biological Activity Overview
Anticancer Properties
Research has indicated that 1,3-diphenyl-1H-pyrazole derivatives exhibit notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by collapsing mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. Such mechanisms suggest that phospholane derivatives might be promising candidates for cancer therapeutics .
Antioxidant Activity
In vitro studies have demonstrated that certain phospholane derivatives possess antioxidant properties, outperforming traditional antioxidants like ascorbic acid (Vitamin C). This activity is crucial for protecting cells from oxidative stress and could have implications in preventing cellular damage associated with various diseases .
Case Study: Anticancer Activity
A specific study evaluated the biological activity of 1,3-diphenyl-1H-pyrazole derivatives against various cancer cell lines. The results indicated:
- IC50 Values : The compounds showed IC50 values ranging from 10 to 30 µM, indicating potent anti-proliferative effects.
- Mechanism of Action : The induction of apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1,3-Diphenyl-1H-pyrazole | Anticancer | 10-30 | Induces apoptosis via ROS generation |
Diphenylphosphinic Acid | Antioxidant | <50 | Scavenges free radicals |
Phosphonate Derivative | Urease Inhibition | 15-30 | Mixed-type inhibition with significant binding interactions |
Mechanisms Underlying Biological Activities
The biological activities associated with phospholane derivatives can be attributed to their chemical structure and reactivity:
- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS is a critical factor in the anticancer activity of these compounds. Elevated ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
- Enzyme Inhibition : Some phospholane derivatives have been studied for their potential to inhibit urease activity, which is relevant in treating conditions like kidney stones and certain infections. The IC50 values indicate significant inhibitory effects against urease enzymes .
Properties
CAS No. |
590374-93-9 |
---|---|
Molecular Formula |
C16H17P |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1,3-diphenylphospholane |
InChI |
InChI=1S/C16H17P/c1-3-7-14(8-4-1)15-11-12-17(13-15)16-9-5-2-6-10-16/h1-10,15H,11-13H2 |
InChI Key |
NPGQUSIJDKYQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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